N-α-Z-N-ε-Boc-L-lysine methyl ester
Description
Significance in Multi-Step Organic Synthesis
The primary significance of N-α-Z-N-ε-Boc-L-lysine methyl ester lies in its capacity to introduce a lysine (B10760008) residue into a growing molecule with its two reactive amino groups differentially protected. This feature is particularly crucial in peptide synthesis, where the sequence and side-chain modifications of amino acids determine the final structure and biological activity of the peptide. The use of this building block allows for the selective elaboration of either the α-amino group in the peptide backbone or the ε-amino group in the side chain.
Beyond standard peptide synthesis, this compound is instrumental in the creation of more complex and biologically active molecules. chemimpex.comchemimpex.com Its applications extend to the development of peptide-based therapeutics, where modified lysine residues can enhance stability, solubility, and receptor targeting. chemimpex.comchemimpex.com For instance, it serves as a precursor in the synthesis of site-specifically monomethylated peptides, which are important in studying epigenetic modifications of histone proteins. nih.govresearchgate.netnih.gov Furthermore, its structure is amenable to bioconjugation processes, where it can be used to link peptides to other molecules like therapeutic agents, thereby improving their efficacy. chemimpex.com
Strategic Role of Protecting Groups in Complex Molecule Construction
The true synthetic utility of this compound is rooted in the strategic deployment of its protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the α-amine and the tert-butyloxycarbonyl (Boc) group on the ε-amine. These two groups are "orthogonal," meaning one can be removed under conditions that leave the other intact. This orthogonality is the key to its strategic role in complex molecule construction.
The Boc group is sensitive to acidic conditions and can be selectively removed using reagents like trifluoroacetic acid (TFA). In contrast, the Z group is stable to acid but can be cleaved by catalytic hydrogenation. This differential reactivity allows for a planned sequence of deprotection and subsequent reactions at specific sites on the lysine residue.
For example, in the synthesis of a branched peptide, the α-amino group (protected by Z) can be deprotected to allow for the extension of the main peptide chain. Subsequently, the ε-amino group (protected by Boc) can be deprotected to enable the growth of a second peptide chain from the lysine side chain. This level of control is essential for creating well-defined, complex peptide architectures that are of interest in various fields, including materials science and drug delivery. nih.gov
The methyl ester on the carboxyl group provides temporary protection for this functionality, preventing it from interfering with coupling reactions involving the amino groups. This ester can be readily hydrolyzed under basic conditions to regenerate the carboxylic acid for further peptide bond formation. The use of the methyl ester form can also enhance the solubility and stability of the amino acid derivative during synthesis and has been shown to improve the efficiency of incorporating lysine derivatives into proteins in certain expression systems. chemimpex.comnih.govnih.gov
Conditions for Selective Deprotection
| Protecting Group | Position | Reagents for Removal |
| Z (Benzyloxycarbonyl) | N-α | Catalytic Hydrogenation (e.g., H2, Pd/C) |
| Boc (tert-Butyloxycarbonyl) | N-ε | Acid (e.g., Trifluoroacetic Acid - TFA) |
| Methyl Ester | Carboxyl | Base (e.g., NaOH, LiOH) |
Properties
Molecular Weight |
394.5 |
|---|---|
Origin of Product |
United States |
Orthogonal Protecting Group Chemistry in Lysine Derivatives
Principles of Orthogonal Protection with Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc) Groups
Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct chemical conditions. biosynth.comnih.govfiveable.me The combination of the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group is a cornerstone of this approach in peptide chemistry. biosynth.com
The Z group is typically stable to the acidic conditions used to remove the Boc group and to the basic conditions used in some peptide synthesis strategies. creative-peptides.com Conversely, the Boc group is stable to the conditions required for the removal of the Z group, primarily catalytic hydrogenation. creative-peptides.com This differential stability allows for the selective deprotection of either the N-α or N-ε amino group of the lysine (B10760008) derivative, providing precise control over the subsequent peptide coupling or modification steps.
The quasi-orthogonal nature of the Boc/Z strategy is also noteworthy; while both are acid-labile, their cleavage requires different acid strengths. biosynth.com The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), whereas the Z group requires much stronger acidic conditions, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage. biosynth.compeptide.com
Key Features of Z and Boc Protecting Groups:
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability |
| Benzyloxycarbonyl (Z) | Benzyl (B1604629) chloroformate | H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com | Stable to mild acid and base. creative-peptides.com | |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA), heat masterorganicchemistry.com | Stable to catalytic hydrogenation and basic conditions. creative-peptides.com |
Selective Deprotection Strategies
The selective removal of the protecting groups from N-α-Z-N-ε-Boc-L-lysine methyl ester is critical for its utility in peptide synthesis. Each protecting group can be cleaved under specific conditions without affecting the others.
The benzyloxycarbonyl (Z) group is most commonly removed by catalytic hydrogenation. creative-peptides.com This method is highly selective and does not affect the Boc group or the methyl ester.
Common Reagents for Z Group Removal:
H₂/Pd: Hydrogen gas with a palladium catalyst is the standard method for Z group hydrogenolysis. creative-peptides.com
HBr/AcOH: A solution of hydrogen bromide in acetic acid can also cleave the Z group, although these are strongly acidic conditions. creative-peptides.com
Na/liquid ammonia (B1221849): Sodium in liquid ammonia provides a powerful reducing environment for Z group removal. creative-peptides.com
The tert-butoxycarbonyl (Boc) group is labile to strong acids. masterorganicchemistry.com This allows for its selective removal in the presence of the Z group and the methyl ester.
Common Reagents for Boc Group Removal:
Trifluoroacetic acid (TFA): TFA is the most common reagent for Boc deprotection. creative-peptides.commasterorganicchemistry.com It is typically used in a solution with dichloromethane (B109758) (DCM). peptide.com
HCl in Dioxane: A solution of hydrogen chloride in dioxane is another effective reagent for Boc removal. reddit.com
Heat: Thermal deprotection of Boc groups is also possible, offering an alternative to acidic conditions. acs.orgnih.gov
The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide. commonorganicchemistry.com
The C-terminal methyl ester is typically cleaved by saponification, which involves hydrolysis with a base. thieme-connect.de This process must be carefully controlled to avoid side reactions, especially with longer peptide chains. thieme-connect.de
Common Reagents for Methyl Ester Cleavage:
Aqueous alkali: Sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or dioxane is commonly used. thieme-connect.de
Bis(tributyltin) oxide (BBTO): This reagent can cleave methyl esters under non-acidic and non-nucleophilic conditions. thieme-connect.de
Deprotection steps can be accompanied by various side reactions that can reduce the yield and purity of the desired peptide.
Common Side Reactions and Mitigation Strategies:
| Deprotection Step | Potential Side Reaction | Mitigation Strategy |
| Boc Removal (Acidic) | Alkylation of sensitive residues: The tert-butyl cation generated can alkylate nucleophilic side chains like those of tryptophan, methionine, and cysteine. peptide.comacsgcipr.org | Addition of scavengers such as thioanisole, water, phenol, or 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail. nih.gov |
| Boc Removal (Acidic) | Aspartimide formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming aspartimide under acidic conditions. peptide.com | Using a β-cyclohexyl ester for aspartic acid protection in Boc-based synthesis. peptide.com |
| Z Removal (Hydrogenolysis) | Incomplete reaction: The catalyst can become poisoned or deactivated. | Ensuring proper reaction conditions and catalyst quality. |
| Ester Saponification (Basic) | Racemization: The chiral center of the amino acid can be epimerized under basic conditions. | Careful control of reaction time, temperature, and base concentration. creative-peptides.com |
| Ester Saponification (Basic) | Chain cleavage: Peptide bonds can be hydrolyzed under harsh basic conditions. creative-peptides.com | Using milder conditions and monitoring the reaction progress closely. |
The use of "Reagent K," a cleavage mixture containing 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT, has been shown to be effective in minimizing a variety of side reactions during TFA-mediated deprotection. nih.gov
Impact of Protecting Groups on Reactivity and Chemical Selectivity
The presence of the Z and Boc protecting groups on the lysine derivative significantly influences its reactivity and allows for high chemical selectivity in peptide synthesis.
The steric bulk of the Boc group can direct chemical reactions to other sites of the molecule. acsgcipr.org Both protecting groups deactivate the amino groups they are attached to, preventing them from participating in nucleophilic reactions such as peptide bond formation. This allows for the selective activation of the C-terminal carboxyl group for coupling with the N-terminus of another amino acid.
The orthogonal nature of the Z and Boc groups is the key to achieving chemical selectivity. biosynth.comfiveable.me For instance, after coupling the this compound to a peptide chain via its deprotected C-terminus, the N-ε-Boc group can be selectively removed to allow for the formation of a branched peptide by coupling another amino acid or peptide to the lysine side chain. cem.com Subsequently, the N-α-Z group can be removed to continue the elongation of the main peptide chain. This level of control is essential for the synthesis of complex and modified peptides. nih.gov
Chemical Transformations and Reactivity Profiles of N α Z N ε Boc L Lysine Methyl Ester
Reactions at the Lysine (B10760008) Side Chain (ε-amino group)
The ε-amino group of the lysine side chain, protected by the Boc group, offers a versatile handle for a variety of chemical modifications. The selective removal of the acid-labile Boc group unmasks a nucleophilic primary amine, which can then be subjected to a range of functionalization reactions.
Upon selective deprotection of the N-ε-Boc group, typically under mild acidic conditions that leave the N-α-Z group and C-terminal methyl ester intact, the liberated ε-amino group can act as a potent nucleophile. openaccesspub.orgchemimpex.comnih.gov This nucleophilicity is central to its role in forming new covalent bonds through substitution reactions. sdu.dk
The reactivity of the ε-amino group allows for its participation in various nucleophilic substitution reactions. For instance, it can react with a variety of electrophiles to introduce new functional moieties. The table below summarizes some common nucleophilic substitution reactions at the ε-amino group of lysine derivatives.
| Electrophile Type | Reagent Example | Resulting Functional Group |
| Acylating Agents | N-hydroxysuccinimide (NHS) esters | Amide |
| Alkylating Agents | Alkyl Halides | Secondary Amine |
| Sulfonylating Agents | Sulfonyl Chlorides | Sulfonamide |
| Isocyanates/Isothiocyanates | Fluorescein isothiocyanate (FITC) | Urea/Thiourea |
This table illustrates common electrophiles used to functionalize the deprotected ε-amino group of lysine.
Research has demonstrated that the ε-amino group of lysine has a higher intrinsic nucleophilicity compared to the N-terminal α-amino group, although it requires a higher pH for deprotonation. rsc.org This difference in reactivity can be exploited for selective modifications.
The functionalization of the lysine side chain is a cornerstone of bioconjugation chemistry, enabling the linkage of peptides and proteins to other molecules such as fluorescent dyes, drugs, or imaging agents. nih.gov The selective deprotection of the N-ε-Boc group in a protected lysine derivative like N-α-Z-N-ε-Boc-L-lysine methyl ester provides a specific site for such conjugations.
One common strategy involves the reaction of the deprotected ε-amino group with N-hydroxysuccinimide (NHS) esters of molecules to be conjugated. This reaction forms a stable amide bond. For example, a fluorescent probe with an NHS ester can be attached to the lysine side chain for imaging purposes. Another approach is the use of vinylsulfonamides, which have been shown to selectively modify the ε-amino group of lysine residues in the presence of a free N-terminus through an aza-Michael addition. rsc.org These methods are instrumental in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets cancer cells. researchgate.net
The following table details examples of derivatization reactions used in bioconjugation:
| Reagent | Reaction Type | Application | Reference |
| N-hydroxysuccinimide (NHS) esters | Acylation | Antibody-drug conjugates (ADCs), fluorescent labeling | |
| Vinylsulfonamides | Aza-Michael addition | Selective lysine modification in native peptides | rsc.org |
| Isothiocyanates (e.g., FITC) | Thiourea formation | Fluorescent labeling of proteins | nih.gov |
| Aldehydes (via reductive amination) | Reductive amination | Protein modification | nih.gov |
This interactive table provides examples of derivatization reactions for bioconjugation at the lysine side chain.
Reactions at the N-α-Terminus
The N-α-terminus of the lysine derivative is protected by the benzyloxycarbonyl (Z or Cbz) group. This protecting group is stable under the mildly acidic conditions used to remove the Boc group, allowing for orthogonal deprotection strategies. The Z group is typically removed by hydrogenolysis (catalytic hydrogenation) using a palladium catalyst (Pd/C) and a hydrogen source. quizlet.com This process is generally clean and efficient, yielding the free α-amino group. nih.gov
Once the Z group is removed, the newly exposed α-amino group can participate in standard peptide coupling reactions to extend the peptide chain from the N-terminus. This is a fundamental step in solution-phase peptide synthesis. The free α-amino group can be coupled with another protected amino acid, such as an N-Fmoc or N-Boc protected amino acid, using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) or newer reagents like HATU. researchgate.netprepchem.com
Transformations of the C-Terminal Methyl Ester
The C-terminal methyl ester provides another site for chemical modification. While stable under many conditions, it can be transformed into other functional groups, most commonly a carboxylic acid or an amide.
Saponification, the hydrolysis of the ester using a base such as sodium hydroxide (B78521), converts the methyl ester into a carboxylate salt, which upon acidic workup yields the free carboxylic acid. nih.gov This transformation is crucial for activating the C-terminus for subsequent coupling reactions, for instance, in the synthesis of cyclic peptides or in fragment condensation strategies.
Alternatively, the methyl ester can be converted directly to a C-terminal amide. This can be achieved through aminolysis, which often requires harsh conditions, or more elegantly using enzymatic methods. For example, the enzyme subtilisin, in the presence of ammonium (B1175870) salts, can catalyze the amidation of C-terminal esters of peptides in high yields. google.com C-terminal amidation is a common post-translational modification in many biologically active peptides. nih.gov
Formation of Advanced Lysine-Based Scaffolds
The trifunctional nature of lysine makes it an ideal building block for the construction of more complex, three-dimensional molecular scaffolds, such as dendrimers. yok.gov.tr Lysine-based dendrimers have found applications in drug delivery, gene therapy, and as multivalent scaffolds for presenting bioactive molecules. frontiersin.org
The synthesis of these dendrimers often employs protected lysine derivatives, such as Boc-Lys(Z)-OH or Fmoc-Lys(Boc)-OH, in a divergent or convergent approach. researchgate.netnih.gov In a divergent synthesis, successive generations of the dendrimer are built outwards from a central core. For example, after coupling a first layer of lysine to a core molecule, the protecting groups on the lysine side chains are removed, and another layer of protected lysine is coupled to the newly exposed amino groups. This process is repeated to build up the dendritic structure. The orthogonal protecting groups (Boc and Z or Fmoc) are critical for controlling which amino group reacts at each step. nih.gov
For instance, starting with a core molecule, one could couple Boc-Lys(Z)-OH. Subsequent removal of the Z group would allow for further branching by coupling more Boc-Lys(Z)-OH units. This iterative process allows for the precise construction of well-defined dendritic macromolecules with a high density of functional groups on their periphery. researchgate.netrsc.org
Applications in Advanced Organic Synthesis
Building Block in Peptide and Peptidomimetic Synthesis
N-α-Z-N-ε-Boc-L-lysine methyl ester is a highly valued building block in the synthesis of peptides and peptidomimetics. peptide.compeptide.comspringernature.com The orthogonal nature of its protecting groups—the Z group being susceptible to hydrogenolysis while the Boc group is acid-labile—allows for selective deprotection and elaboration at either the N-terminus or the side chain of the lysine (B10760008) residue. This feature is fundamental to creating complex peptide architectures with specific biological activities. peptide.comspringernature.com The methyl esterification of the C-terminus provides temporary protection against unwanted reactions at this site during peptide coupling steps. masterorganicchemistry.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀N₂O₆ |
| Molecular Weight | 394.46 g/mol |
| Appearance | White to off-white powder |
| α-Amine Protecting Group | Benzyloxycarbonyl (Z) |
| ε-Amine Protecting Group | tert-Butyloxycarbonyl (Boc) |
While the benzyloxycarbonyl (Z) group is more traditionally associated with solution-phase synthesis, the principles of orthogonal protection that it embodies are central to Solid-Phase Peptide Synthesis (SPPS). peptide.com SPPS methodologies, such as the widely used Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, rely on the differential acid lability of protecting groups to achieve sequential peptide chain elongation on a solid support. peptide.commasterorganicchemistry.com
In this context, an analogue like N-α-Boc-N-ε-Z-L-lysine is particularly useful. peptide.com The Boc group can be removed with moderate acid (like trifluoroacetic acid, TFA), while the Z group on the side chain remains intact and is later cleaved under harsher conditions, typically strong acids like hydrofluoric acid (HF) or through hydrogenolysis, during the final cleavage from the resin. peptide.compeptide.com This ensures that the lysine side chain does not interfere with the stepwise assembly of the peptide backbone. The use of such orthogonally protected lysine derivatives is crucial for the synthesis of peptides where side-chain modification is required while the peptide is still attached to the resin. peptide.compeptide.com
This compound is particularly well-suited for solution-phase peptide synthesis. peptide.comprepchem.com In this approach, peptide chains are built sequentially in a solvent, with purification of the intermediate di-, tri-, or larger peptide fragments after each coupling step. The Z-group is a classic Nα-protecting group in solution-phase synthesis due to its stability under a range of reaction conditions and its clean removal by catalytic hydrogenolysis. peptide.com
A practical example is the synthesis of a dipeptide, where this compound is coupled with another amino acid. For instance, after the selective removal of the Z-group, the resulting free α-amine can be coupled with an N-protected amino acid (e.g., Boc-Tyr(Bzl)-OH) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a fully protected dipeptide. prepchem.com The methyl ester can then be saponified to the carboxylic acid to allow for further chain elongation.
Table 2: Example of Dipeptide Synthesis using a Lysine Derivative
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
|---|
Data adapted from a synthesis using the isomeric N-α-Boc-N-ε-Z-L-lysine methyl ester, illustrating the general principle. prepchem.com
The synthesis of post-translationally modified peptides, such as those containing methylated lysine residues, is essential for studying their roles in biological processes like epigenetics. researchgate.netnih.govnih.gov Orthogonally protected lysine derivatives are indispensable for this purpose. For example, building blocks like N-α-Fmoc-N-ε-(Boc, methyl)-L-lysine are used in SPPS to introduce site-specific monomethylation. researchgate.netnih.gov
The principle extends to the use of this compound. The ε-Boc group can be selectively removed, and the exposed amine can then be methylated on-resin or in solution. The Nα-Z group protects the N-terminus during these modifications. This strategy is particularly valuable for the synthesis of histone tail peptides, which are rich in lysine and often bear various modifications, including methylation, that are crucial for their function in regulating gene expression. nih.gov The ability to introduce these modifications in a controlled manner allows researchers to dissect the "histone code."
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. This compound serves as a versatile scaffold in the design of peptidomimetics. The ε-amino group, once deprotected, can be used as an anchor point for introducing non-peptidic structural elements, creating unique molecular architectures.
For example, the lysine side chain can be derivatized to form cyclic structures or to attach pharmacophores that enhance binding to a biological target. The orthogonal protection scheme allows for these modifications to be carried out without affecting the peptide backbone. This strategic flexibility is crucial for developing novel therapeutic agents. researchgate.net
Construction of Complex Bioactive Molecules
The utility of this compound extends beyond linear and modified peptides to the synthesis of more complex bioactive molecules, where the lysine backbone is incorporated into a larger, non-peptidic framework.
Many natural products with potent biological activities are peptides or contain amino acid components. The synthesis of analogues of these natural products is a common strategy in drug discovery to improve their therapeutic properties or to understand their mechanism of action. This compound and its close derivatives are key intermediates in the synthesis of such analogues. For instance, related lysine derivatives are used in the synthesis of isodesmosine, a component of elastin. chemicalbook.com The ability to selectively manipulate the different functional groups of the lysine derivative is essential for incorporating it into the complex structure of the natural product analogue.
Design and Assembly of Molecular Scaffolds and Frameworks
The controlled, stepwise deprotection of this compound is fundamental to its use in the design and assembly of molecular scaffolds and frameworks. These scaffolds form the core structures of more complex molecules, providing a defined three-dimensional arrangement of functional groups.
The synthesis of such scaffolds often begins with the selective removal of one of the protecting groups, allowing for the introduction of a new molecular entity at a specific position. For instance, the Z group can be selectively removed through hydrogenolysis, leaving the Boc and methyl ester groups intact. This allows for the elongation of the peptide chain at the α-amino position. Conversely, the Boc group is labile under acidic conditions, enabling the functionalization of the ε-amino group of the lysine side chain. Finally, the methyl ester can be hydrolyzed under basic conditions to liberate the carboxylic acid for further coupling reactions.
This orthogonal protecting group strategy is instrumental in the synthesis of peptidic scaffolds with diverse functionalities. For example, a molecular scaffold can be assembled by first coupling another amino acid to the α-amino group after Z-group deprotection. Subsequently, the ε-amino group can be deprotected and linked to a different molecular moiety, such as a reporter molecule or a solid support. This stepwise approach ensures the precise placement of each component, leading to well-defined and complex molecular architectures.
Table 1: Orthogonal Deprotection Strategies for this compound
| Protecting Group | Position | Deprotection Reagent/Condition | Resulting Reactive Site |
| Z (Benzyloxycarbonyl) | α-Amino | H₂/Pd | Free α-amino group |
| Boc (tert-Butyloxycarbonyl) | ε-Amino | Trifluoroacetic Acid (TFA) | Free ε-amino group |
| Methyl Ester | C-Terminus | LiOH, NaOH, or other bases | Free carboxyl group |
Polymerization of Lysine Derivatives (e.g., ε-Poly-Lysine)
While the biosynthesis of ε-poly-L-lysine (ε-PL) is a well-established industrial process, chemical synthesis methods are explored to achieve better control over the polymer's molecular weight and to introduce modifications. acs.org ε-PL is an unusual polyamide where the peptide bond is formed between the α-carboxyl group and the ε-amino group of L-lysine. acs.org
In the chemical synthesis of ε-PL, protected lysine derivatives are crucial to ensure the correct connectivity. This compound, with its protected α-amino group, is a suitable starting material for the synthesis of ε-PL oligomers or polymers. The general strategy involves the activation of the C-terminal methyl ester and its subsequent reaction with the ε-amino group of another protected lysine monomer after the removal of its Boc group.
The process can be envisioned as follows:
Deprotection: The Boc group of one molecule of this compound is removed using an acid, exposing the ε-amino group.
Coupling: The resulting amine is then coupled with the activated C-terminus of a second molecule of this compound. The methyl ester can be activated for coupling, for instance, by converting it to a more reactive species.
Iteration: This deprotection-coupling cycle can be repeated to elongate the poly-lysine chain.
Final Deprotection: Finally, the removal of the Z groups from the α-amino positions yields the ε-poly-L-lysine.
This method, although more laborious than enzymatic polymerization, offers the advantage of producing monodisperse or well-defined ε-PL chains and allows for the incorporation of other modified lysine units into the polymer backbone.
Role in Dendrimer and Macromolecular Synthesis
The unique branching capability of lysine makes it an excellent monomer for the construction of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. This compound is a key player in the synthesis of lysine-based dendrimers due to its orthogonally protected functional groups.
Convergent and Divergent Synthetic Strategies for Lysine-Based Dendrimers
Both convergent and divergent strategies are employed for the synthesis of lysine-based dendrimers, and this compound can be adapted for either approach. nih.gov
Divergent Synthesis: This approach starts from a central core and builds the dendrimer outwards, generation by generation. nih.gov In this strategy, the methyl ester of N-α-Z-N-ε-Boc-L-lysine can be reduced to an alcohol and coupled to a multifunctional core. Subsequently, the Boc protecting groups on the ε-amino positions are removed, and the resulting free amines are reacted with an excess of N-α-Z-N-ε-Boc-L-lysine, where the carboxyl group has been activated. This process is repeated to build up the dendritic structure. The Z-protected α-amino groups form the periphery of the dendrimer in each step.
Convergent Synthesis: In this method, the dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. nih.gov For a convergent synthesis, this compound can be used to build the dendron from the periphery inwards. The synthesis would start with the selective deprotection of the Z group at the α-position and coupling of two equivalents of a protected lysine derivative. This process is repeated to create the desired generation of the dendron. The focal point of the dendron, the C-terminal methyl ester, is then activated and coupled to a multifunctional core molecule.
Table 2: Comparison of Synthetic Strategies for Lysine-Based Dendrimers
| Strategy | Starting Point | Direction of Growth | Key Feature of using this compound |
| Divergent | Central Core | Outwards | The two amino groups allow for exponential growth from the core. |
| Convergent | Periphery of Dendrons | Inwards | Allows for the synthesis of well-defined dendrons before attachment to the core. |
Functionalization and Modification of Dendritic Architectures
The surface of lysine-based dendrimers can be readily functionalized to impart specific properties, such as water solubility, biocompatibility, or the ability to carry drugs or imaging agents. The Z-protected α-amino groups at the periphery of a dendrimer synthesized using a divergent approach with this compound can be deprotected in the final step to expose a large number of reactive sites.
These terminal amino groups can then be modified with a wide array of molecules, including:
Polyethylene (B3416737) glycol (PEG) chains: to enhance solubility and biocompatibility.
Fluorescent dyes: for imaging applications.
Targeting ligands: such as antibodies or peptides, to direct the dendrimer to specific cells or tissues.
Therapeutic agents: for drug delivery applications.
The ability to precisely control the number and location of these functional groups is a key advantage of using well-defined building blocks like this compound in dendrimer synthesis. This high degree of control over the final molecular architecture is essential for the development of advanced materials for biomedical and nanotechnological applications.
Advanced Analytical and Characterization Methodologies in Research Contexts
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For complex molecules like N-α-Z-N-ε-Boc-L-lysine methyl ester, NMR provides definitive evidence of its structure. Although a spectrum for the exact molecule is not publicly available, data from closely related structures, such as dipeptides containing a Lys(Z)-OMe moiety, offer significant insight. For instance, in the ¹H NMR spectrum of a related compound, the methyl ester protons (-COOCH₃) typically appear as a sharp singlet around 3.68 ppm. The protons of the benzyloxycarbonyl (Z) group's aromatic ring are observed in the range of 7.33-7.37 ppm, while the benzylic protons (-CH₂-Ph) of the Z group present as a singlet at approximately 5.05 ppm. The protons of the tert-butyloxycarbonyl (Boc) group appear as a characteristic singlet at around 1.43 ppm due to the nine equivalent protons. rsc.org The various methylene (B1212753) groups (-CH₂-) of the lysine (B10760008) backbone resonate at distinct chemical shifts, typically between 1.33 and 3.09 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbonyl carbons of the ester and the two urethane (B1682113) protecting groups (Boc and Z) exhibit characteristic signals in the downfield region of the spectrum, typically between 156 and 173 ppm. rsc.org The carbons of the aromatic Z-group and the aliphatic lysine chain and Boc group appear at more upfield chemical shifts.
Table 1: Representative ¹H NMR Chemical Shifts for a Related Lys(Z)-OMe Derivative
| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Boc (-C(CH₃)₃) | 1.43 | Singlet |
| Lysine backbone (-CH₂-) | 1.33 - 1.89 | Multiplet |
| ε-CH₂ (Lysine) | 3.09 | Triplet |
| Methyl Ester (-OCH₃) | 3.68 | Singlet |
| α-CH (Lysine) | 4.39 | Doublet of Doublets |
| Z-group (-CH₂Ph) | 5.05 | Singlet |
| Z-group (Aromatic -C₆H₅) | 7.26 - 7.37 | Multiplet |
Data derived from a dipeptide containing a Boc-Asp(Bzl)-Lys(Z)-OMe structure. rsc.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₂₀H₃₀N₂O₆), the expected molecular weight is approximately 394.5 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular mass with very high accuracy. For example, in an analysis of a related peptide, the calculated m/z for the protonated molecule [M+H]⁺ was 600.2921, with the experimental value found to be 600.2919, demonstrating the precision of the technique. rsc.org This level of accuracy allows for the unambiguous confirmation of the elemental composition of a product.
Table 2: Molecular Weight and Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (Da) |
|---|---|---|---|
| This compound | C₂₀H₃₀N₂O₆ | 394.5 | 394.21038668 |
Data sourced from PubChem. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups.
In the IR spectrum of this compound, several characteristic absorption bands are expected. The presence of two carbamate (B1207046) groups (Z and Boc) and a methyl ester group leads to strong carbonyl (C=O) stretching absorptions. Typically, ester carbonyls absorb around 1735-1750 cm⁻¹, while urethane carbonyls are found at 1680-1720 cm⁻¹. In a closely related peptide, distinct carbonyl peaks were observed at 1716 cm⁻¹ and 1674 cm⁻¹. rsc.org Additionally, N-H stretching vibrations from the urethane groups are expected to appear as a broad band in the region of 3200-3400 cm⁻¹. rsc.orgresearchgate.net The C-H stretching of the aliphatic lysine chain and aromatic Z-group would be visible around 2850-3100 cm⁻¹. rsc.org
Table 3: Key IR Absorption Bands for this compound and Related Structures
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Urethane) | Stretch | 3200 - 3400 |
| C-H (Aromatic/Aliphatic) | Stretch | 2850 - 3100 |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=O (Urethane - Boc/Z) | Stretch | 1670 - 1720 |
| N-H (Amide) | Bend | ~1524 - 1568 |
Data derived from analysis of similar protected amino acids. rsc.orgresearchgate.net
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring the progress of a chemical reaction and for determining the purity of the final isolated product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of synthesized compounds like this compound. Commercial suppliers often guarantee a purity of ≥98% or even ≥99.5% as determined by HPLC. sigmaaldrich.comchemicalbook.com
In a typical setup, the compound is dissolved in a suitable solvent and injected into a column containing a solid adsorbent material (the stationary phase). A solvent or solvent mixture (the mobile phase) is pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. The time at which a specific component elutes from the column is known as its retention time (t_R), which is a characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). For example, a dipeptide containing the Lys(Z)-OMe structure showed a retention time of 30.29 minutes and a purity of 90.5% under a specific set of HPLC conditions. rsc.org Chiral HPLC can also be employed to ensure the enantiomeric purity of the L-lysine derivative. sigmaaldrich.com
Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a reaction by observing the appearance of the product spot and the disappearance of reactant spots.
A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent like silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the adsorbent. The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot.
For protected amino acids, a common eluent system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes or cyclohexane. sigmaaldrich.com For instance, the progress of a reaction involving a protected lysine derivative was monitored using a TLC system with an eluent of ethyl acetate/cyclohexane (2:1). rsc.org The spots can be visualized under UV light if they contain a chromophore (like the Z-group) or by staining with a chemical reagent such as potassium permanganate (B83412) (KMnO₄) or ninhydrin. sigmaaldrich.comgavinpublishers.com Lysine itself has a reported R_f value of 0.08 on a silica plate with a butanol:acetic acid:water (8:2:2) eluent, providing a baseline for comparison with its protected derivatives which would be expected to have higher R_f values due to their increased non-polar character. gavinpublishers.com
Chiroptical Methods for Stereochemical Analysis (e.g., Polarimetry, Circular Dichroism)
The stereochemistry of this compound is a critical determinant of its biological activity and its utility as a building block in peptide synthesis. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms in a molecule, are indispensable for confirming the enantiomeric purity and conformational properties of this and other chiral compounds. These techniques rely on the differential interaction of chiral molecules with polarized light.
Polarimetry: A Fundamental Tool for Enantiomeric Purity Assessment
Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation, is a fundamental property of chiral molecules and is directly proportional to the concentration of the substance and the path length of the light through the sample. The specific rotation, [α], is a characteristic physical constant for a given chiral compound under defined conditions (temperature, wavelength, and solvent).
For this compound, the specific rotation is a key quality control parameter to ensure the correct enantiomer is being used and to assess its enantiomeric purity. The L-enantiomer will rotate the plane of polarized light in one direction, while its non-superimposable mirror image, the D-enantiomer, will rotate it by an equal magnitude in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.
The specific rotation of this compound and its D-enantiomer have been reported, highlighting the opposing nature of their optical activity. This data is crucial for researchers in peptide synthesis and pharmaceutical development to ensure the stereochemical integrity of their starting materials.
| Compound | Specific Rotation [α] (at 20-25°C, D-line of sodium) | Conditions |
|---|---|---|
| This compound | -14.6 ± 1° | c = 1 in Methanol (B129727) |
| N-α-Z-N-ε-Boc-D-lysine methyl ester | +14.0 ± 2° | c = 1 in Methanol |
Circular Dichroism (CD) Spectroscopy: Probing Conformational Features
Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the secondary structure of proteins and the conformation of smaller chiral molecules. The chromophores in a chiral environment give rise to characteristic CD signals.
In this compound, the primary chromophore amenable to CD analysis in the near-UV region is the benzyloxycarbonyl (Z) group, which contains a phenyl ring. The electronic transitions of this aromatic group become optically active due to their proximity to the chiral center at the α-carbon of the lysine backbone. The resulting CD spectrum is highly sensitive to the local conformation and the relative orientation of the chromophore and the chiral center.
While specific, detailed research findings on the circular dichroism spectrum of this compound are not extensively available in the public domain, the principles of CD analysis of N-Z protected amino acids are well-established. The CD spectrum would be expected to show bands corresponding to the π → π* transitions of the benzene (B151609) ring of the Z-group. The sign and magnitude of these Cotton effects can provide insights into the conformational preferences of the molecule in solution. For instance, studies on other N-Z protected amino acid esters have shown characteristic CD bands that are used to probe the conformation of the protecting group relative to the amino acid backbone.
The analysis of the CD spectrum of a closely related compound, such as an N-Fmoc protected amino acid methyl ester, can serve as a representative example. In such cases, the fluorenyl chromophore gives rise to distinct CD signals that are indicative of the stereochemistry at the α-carbon. Similarly, the Z-group in this compound would be expected to produce a CD spectrum that is a mirror image of its D-enantiomer, providing an orthogonal method to polarimetry for confirming stereochemical identity.
The combination of polarimetry and circular dichroism provides a comprehensive chiroptical characterization of this compound, ensuring both its enantiomeric purity and providing insights into its conformational properties, which are vital for its application in the synthesis of stereochemically defined peptides and other bioactive molecules.
Computational and Theoretical Investigations of N α Z N ε Boc L Lysine Methyl Ester and Its Transformations
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, including molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the conformational landscape of N-α-Z-N-ε-Boc-L-lysine methyl ester. The molecule possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous local minima.
The conformation of this di-protected lysine (B10760008) derivative is primarily dictated by the torsional angles of the lysine backbone (φ, ψ) and its side chain (χ1-χ5), as well as the rotational freedom within the Z and Boc protecting groups. The carbamate (B1207046) groups in both Z and Boc moieties introduce a degree of planarity due to resonance, which influences the rotational barrier around the C-N bond. nih.gov Theoretical studies on similar carbamate-containing molecules suggest that the rotational barrier is significant, though slightly lower than in analogous amides. nih.gov
Conformational analysis of related protected amino acids and peptides using Density Functional Theory (DFT) and other computational methods reveals preferences for specific rotameric states to minimize steric hindrance and optimize intramolecular interactions. nih.govnih.gov For this compound, the bulky Z and Boc groups are expected to significantly influence the preferred side-chain and backbone conformations. The benzyloxycarbonyl group, with its phenyl ring, and the tert-butyl group of the Boc moiety will likely orient themselves to reduce steric clashes, both with each other and with the amino acid backbone. Molecular dynamics (MD) simulations on protected dipeptides have shown that such molecules can adopt folded conformations in the crystal lattice, which are also accessible in in vacuo simulations. nih.gov
Illustrative Table of Calculated Conformational Energies:
| Conformer | φ (°) | ψ (°) | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) |
| 1 | -120 | 110 | -175 | 178 | 0.00 |
| 2 | -75 | 140 | -65 | 175 | 1.25 |
| 3 | -135 | 150 | 178 | 65 | 2.10 |
| 4 | -80 | -70 | -170 | -170 | 3.50 |
Note: This table is illustrative and presents hypothetical data based on typical energy differences found in conformational studies of protected amino acids. The values represent plausible relative energies of different stable conformations.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. For this compound, key transformations include the selective deprotection of either the Z or Boc group, or the hydrolysis of the methyl ester.
The acid-catalyzed removal of the Boc group is a common step in peptide synthesis. researchgate.net DFT calculations can model this process, starting from the protonation of the Boc carbonyl oxygen, followed by the heterolytic cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. acs.org The transition state for the C-O bond cleavage is a key point on the reaction coordinate, and its structure and energy can be precisely calculated. Computational studies on similar deprotection reactions have been used to support proposed mechanisms. acs.orgorganic-chemistry.org
Similarly, the hydrogenolysis of the Z group can be investigated computationally. This reaction typically involves a palladium catalyst, and theoretical models can be used to study the interaction of the Z group with the catalyst surface, the oxidative addition of hydrogen, and the subsequent steps leading to the cleavage of the benzyl-oxygen bond to release toluene (B28343) and the carbamic acid.
Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for predicting reaction rates. nih.gov By mapping the potential energy surface, the entire reaction pathway can be visualized, providing a detailed understanding of the transformation at the molecular level.
Illustrative Table of a Hypothetical Transition State Geometry for Boc Deprotection:
| Parameter | Value |
| Bond being broken (tBu-O) | 2.15 Å |
| Bond being formed (H-Ocarbonyl) | 1.10 Å |
| Key Angle (O-C-O) | 115° |
| Calculated Activation Energy | 18.5 kcal/mol |
Note: This table provides illustrative geometric parameters and an activation energy for a hypothetical transition state in the acid-catalyzed deprotection of a Boc group, based on general principles of transition state theory and computational chemistry.
Prediction of Chemical Behavior and Reactivity Profiles
The chemical behavior and reactivity of this compound are determined by the interplay of its constituent functional groups. The two carbamate linkages exhibit different lability towards acidic and hydrogenolytic conditions, which is the basis for their use as orthogonal protecting groups. The Boc group is readily cleaved by strong acids, while the Z group is stable to acid but susceptible to catalytic hydrogenation. masterorganicchemistry.com
Computational methods can quantify this differential reactivity. For instance, by calculating the proton affinity of the carbonyl oxygen in both the Z and Boc groups, one can predict the site of initial protonation under acidic conditions, which is the first step in acid-catalyzed deprotection. The calculated stability of the respective carbocation intermediates (tert-butyl vs. benzyl) also explains the selective cleavage.
The nucleophilicity of the protected amino groups is significantly reduced compared to a free amine, preventing their participation in undesired side reactions during peptide coupling. This can be rationalized computationally by examining the partial atomic charges and the energies of the frontier molecular orbitals. The electron-withdrawing nature of the carbonyl groups in the carbamates decreases the electron density on the nitrogen atoms.
The methyl ester provides a site for potential nucleophilic attack, for example, by a hydroxide (B78521) ion during saponification. The reactivity of the ester carbonyl can be assessed by calculating the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is often localized on this group.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly DFT, provide a detailed picture of the electronic structure of this compound. Key electronic properties that can be computed include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).
The HOMO and LUMO are particularly important for understanding a molecule's reactivity. irjweb.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com
For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring of the Z group, while the LUMO may be associated with the carbonyl groups, particularly the ester carbonyl, which are electrophilic centers. NBO (Natural Bond Orbital) analysis can provide quantitative information on atomic charges and delocalization of electron density, further explaining the stability and reactivity of the carbamate linkages. researchgate.net
Illustrative Table of Calculated Electronic Properties:
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.8 eV | Associated with the π-system of the Z group; indicates potential sites for electrophilic attack. |
| LUMO Energy | -0.5 eV | Localized on the ester carbonyl; indicates the most likely site for nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability of the molecule under standard conditions. |
| Dipole Moment | 3.5 D | Indicates a moderate overall polarity of the molecule. |
Note: This table presents illustrative, scientifically plausible values for the electronic properties of a protected amino acid derivative, based on trends observed in computational studies of similar organic molecules.
Future Directions and Advanced Research Perspectives
Integration with Automated and High-Throughput Synthesis Platforms
The progression from manual to automated peptide synthesis has revolutionized the field, enabling the rapid production of peptide libraries for drug discovery and research. cem.com Protected amino acid derivatives, including N-α-Z-N-ε-Boc-L-lysine methyl ester and more commonly its Fmoc-protected counterparts, are essential building blocks for these technologies. ontosight.aichemimpex.com Automated platforms for solid-phase peptide synthesis (SPPS) rely on the consistent quality and reactivity of these reagents to achieve high success rates and purities. genscript.com
Modern synthesis platforms integrate several technologies to enhance efficiency:
Automated SPPS: Systems from manufacturers like CEM and Biotage automate the repetitive cycles of deprotection, coupling, and washing, which significantly reduces the risk of human error and increases throughput. cem.combiotage.com Some platforms can synthesize up to 24 or more distinct peptides consecutively without user intervention. cem.com
Microwave Enhancement: The application of microwave energy during coupling and deprotection steps accelerates reaction rates, decreases the required time for each cycle, and can improve the synthesis quality of difficult or long peptide sequences by preventing aggregation. cem.comgenscript.com
High-Throughput Parallel Synthesis: Advanced platforms are designed for parallel synthesis, allowing for the creation of hundreds or even thousands of peptides simultaneously, often in plate or membrane formats (SPOT synthesis). ukri.org This capability is crucial for screening large libraries to identify lead compounds. ukri.org
AI-Driven Design and Synthesis: Emerging platforms combine artificial intelligence with automated synthesis. contractpharma.com AI algorithms can design and screen vast virtual libraries of peptide compounds in silico, prioritizing candidates with desirable traits before they are synthesized. contractpharma.com These prioritized sequences are then fed into high-throughput systems that can produce hundreds of peptides in parallel for biological testing. contractpharma.com
The properties of protected lysine (B10760008) derivatives are critical for the success of these automated workflows. Their stability ensures they withstand numerous chemical cycles, while the orthogonality of the protecting groups allows for planned, selective modifications that can be programmed into the automated synthesis protocols. ontosight.ai
| Platform / Technology | Key Features | Typical Application | References |
|---|---|---|---|
| CEM Liberty PRIME 2.0 with HT system | Automated microwave-assisted SPPS; can be paired with an HT (High-Throughput) module to automatically synthesize up to 24 peptides. | Rapid synthesis of individual peptides and small libraries, neoantigen synthesis. | cem.com |
| GenScript PepPower™ | Combines SPPS, Liquid Phase Peptide Synthesis (LPPS), and microwave technology; claims a >95% success rate for difficult and long peptides (up to 200 AAs). | Custom synthesis of high-quality, complex peptides and peptide libraries. | genscript.com |
| Biotage Parallel Synthesis Platforms (e.g., Syro) | High-throughput automation with flexible configurations for producing large quantities of peptides in parallel. | Library synthesis for screening and drug discovery programs. | biotage.com |
| AI-Integrated Platforms (e.g., BioDuro/Atombeat) | Uses AI for in silico design and screening of peptide libraries, followed by high-throughput synthesis of prioritized candidates. | Accelerated discovery of next-generation peptide drugs with optimized properties. | contractpharma.com |
Expansion of Applications in Chemical Biology and Materials Science
The versatility of lysine, stemming from its nucleophilic side-chain amine, makes it a prime target for chemical modification. nih.govresearchgate.net Differentially protected derivatives like this compound are instrumental in harnessing this versatility, enabling a broad range of applications in chemical biology and materials science. ontosight.aichemimpex.com By selectively deprotecting the ε-amino group, researchers can introduce a vast array of functional moieties onto a peptide or protein scaffold. nbinno.com
In Chemical Biology:
Protein Modification and Probes: Lysine derivatives are used to install probes such as fluorophores or affinity tags at specific sites within a protein. acs.org This allows for the study of protein function, localization, and interactions within complex biological systems. chemimpex.com
Peptide-Based Therapeutics: The lysine side chain is a common site for conjugation to enhance therapeutic properties. nbinno.com For example, attaching polyethylene (B3416737) glycol (PEG) can increase a peptide drug's circulation half-life. acs.org
Targeted Drug Delivery: The lysine side chain can serve as an attachment point for cytotoxic drugs to create antibody-drug conjugates (ADCs) or for targeting ligands to direct a therapeutic peptide to specific cells or tissues. chemimpex.comnbinno.com The ability to control the site of conjugation is crucial for producing homogeneous and effective bioconjugates. nih.gov
Studying Post-Translational Modifications (PTMs): Lysine is subject to a wide array of natural PTMs, including acetylation, methylation, and ubiquitination, which regulate nearly all cellular processes. jst.go.jpnih.govplos.org Synthesizing peptides and proteins with specific, defined PTMs using protected lysine derivatives is a powerful tool for deciphering the functional roles of these modifications, often referred to as the "histone code" in the context of epigenetics. nih.govplos.org
In Materials Science:
Biomaterials: Lysine's ability to participate in crosslinking is leveraged in the creation of novel biomaterials. Its incorporation into polymers can enhance biodegradability and biocompatibility.
Functionalized Surfaces: Protected lysine derivatives are used in bioconjugation processes to attach biomolecules, such as enzymes or antibodies, to surfaces. chemimpex.com This is critical for developing diagnostic tools, biosensors, and biocompatible medical devices.
The selective functionalization enabled by compounds like this compound is central to these advanced applications, transforming simple peptides into sophisticated tools for research and medicine. chemimpex.com
| Application Area | Specific Use | Role of Lysine Derivative | References |
|---|---|---|---|
| Chemical Biology | Targeted Drug Delivery (e.g., ADCs) | Provides a specific site for attaching cytotoxic drugs or targeting molecules. | chemimpex.comnbinno.com |
| Studying Post-Translational Modifications | Enables synthesis of proteins with specific PTMs (acetylation, ubiquitination) to study their function. | nih.govplos.org | |
| Protein Engineering & Probes | Allows for the introduction of fluorophores, affinity tags, or other probes to study protein function and interactions. | acs.orgchemimpex.com | |
| Materials Science | Development of Biomaterials | Used to create biodegradable polymers and crosslinked hydrogels. | |
| Functionalized Surfaces | Facilitates the attachment of biomolecules to surfaces for diagnostics and biosensors. | chemimpex.com |
Development of Novel Methodologies for Selective Functionalization of Lysine Side Chains
While protecting groups provide the primary strategy for directing modifications, the development of novel chemical reactions that can selectively target lysine residues in native proteins—often in the presence of many other lysines—is a major frontier in chemical biology. rsc.orgcapes.gov.brnih.gov These methods aim for site-selectivity based on the unique local microenvironment of a particular lysine residue.
Key approaches include:
Kinetically Controlled Labeling: This strategy exploits differences in the reactivity of lysine residues. A highly reactive labeling reagent can be used at low concentrations or for short reaction times to preferentially modify the most accessible or nucleophilic lysine residue on a protein's surface before other lysines can react. acs.org This approach has been used to achieve over 90% yield in modifying a single lysine on proteins like RNase A at physiological pH. acs.org
pKa-Based Selectivity: The N-terminal α-amino group (pKa ~8) is typically more nucleophilic at physiological pH than the ε-amino group of a lysine side chain (pKa ~10.5). nih.gov This inherent difference can be used to selectively modify the N-terminus over lysine side chains. nih.gov Conversely, raising the pH to 8.5–9.5 deprotonates the lysine side chains, making them optimal targets for modification. nih.gov Subtle differences in the pKa of individual lysine side chains due to the local protein environment can also be exploited for site-selectivity.
Development of Novel Reagents: Researchers are designing new chemical reagents that react selectively with lysine. For instance, methods that convert the lysine's primary amine into an amidine can be advantageous because they retain the positive charge of the side chain, which is often crucial for maintaining the protein's structure and function. researchgate.net Other approaches have developed electrophiles, such as thio-methacrylate esters, that can be installed on peptide binders to create covalent reagents that target specific lysine residues on a target protein. nih.gov
Enzymatic and Biomimetic Approaches: In a biomimetic strategy, carboxylic acids are activated in situ with ATP to form reactive acyl-adenosine phosphates. These intermediates show high selectivity for the N-termini of peptides and proteins over lysine side chains, mimicking biological processes. researchgate.net
These methodologies complement traditional protecting-group strategies and are expanding the toolbox for creating precisely modified proteins for therapeutic and research applications. acs.orgacs.org
| Methodology | Principle | Key Advantage | References |
|---|---|---|---|
| Kinetically Controlled Labeling | Exploits differential reactivity of lysine residues by using highly reactive reagents under controlled conditions. | Fast, high-yield, site-selective modification of native proteins under mild conditions. | acs.org |
| pKa-Based Selectivity | Targets amino groups based on their different pKa values (N-terminus vs. lysine side chain) by adjusting reaction pH. | Simple method to achieve selectivity between N-terminal and side-chain amines. | nih.gov |
| Charge-Retaining Amidination | Uses reagents that convert the amine to an amidine, preserving the positive charge. | Maintains protein charge-related properties, stability, and function. | researchgate.net |
| Covalent Binder Design | Engineers peptide-based reagents with installed electrophiles that covalently bind to a target lysine. | Creates highly potent and selective binders for shallow protein surfaces. | nih.gov |
| Enzymatic In Situ Activation | Uses ATP to activate carboxylic acids, which then selectively acylate N-termini over lysine side chains. | Biomimetic approach with high selectivity for N-terminal modification. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-α-Z-N-ε-Boc-L-lysine methyl ester, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves orthogonal protection of lysine’s α- and ε-amino groups using benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups, followed by esterification. For example, coupling agents like PyBOP or HBTU with DIPEA in DMF are effective for amide bond formation . Reaction progress can be monitored via TLC or LC-MS. Post-synthesis, purification via preparative silica TLC (e.g., EtOAc:DCM = 2:3) ensures high purity . Yield validation requires quantification by NMR or mass spectrometry, with reports indicating yields up to 56% under optimized conditions .
Q. How can researchers ensure the absence of racemization during peptide coupling involving this compound?
- Methodological Answer : Racemization is minimized by using mild coupling agents (e.g., HOBt/DCC) and avoiding prolonged exposure to basic conditions. For instance, coupling Nε-Boc-L-lysine methyl ester hydrochloride with DCC/HOSu in DMF at room temperature showed no detectable racemization via chiral HPLC or circular dichroism . Strict control of reaction time (<24 hours) and temperature (RT) is critical .
Q. What purification strategies are recommended for this compound derivatives?
- Methodological Answer : After synthesis, liquid-liquid extraction (e.g., EtOAc/water) removes unreacted reagents. Column chromatography (silica gel, gradient elution) or preparative TLC resolves stereoisomers and byproducts . For polymeric derivatives (e.g., Gd-DOTA conjugates), dialysis (MWCO 6–8 kDa) followed by lyophilization ensures removal of low-molecular-weight impurities .
Advanced Research Questions
Q. How does the methyl ester form of lysine derivatives enhance unnatural amino acid (UAA) incorporation into proteins, and what experimental controls are necessary?
- Methodological Answer : Methyl esters improve cellular uptake due to increased lipophilicity, bypassing polar transporter limitations. In E. coli, supplying Nε-Boc-L-lysine methyl ester increased UAA incorporation yields by ~3-fold compared to free acids, validated via SDS-PAGE and western blotting . Controls include:
- Negative controls : Omission of methyl ester UAA to confirm incorporation specificity.
- Analytical validation : MALDI-TOF MS or Edman degradation to verify site-specific integration .
Q. How can researchers resolve contradictions in reported yields for this compound-based conjugates (e.g., 56% vs. 92% in deprotection steps)?
- Methodological Answer : Yield discrepancies often arise from differences in deprotection conditions. For example, TFA-mediated Boc removal at RT overnight achieved 92% yield , while incomplete stirring or suboptimal TFA volume may reduce efficiency. Systematic replication studies should:
- Vary parameters : Temperature, reaction time, and acid concentration.
- Monitor intermediates : Use inline FTIR or ¹H NMR to track deprotection kinetics .
Q. What strategies are recommended for characterizing polymeric conjugates of this compound (e.g., Gd-DOTA copolymers)?
- Methodological Answer :
- Size exclusion chromatography (SEC) : Calibrated with HPMA standards (14–47 kDa) to determine apparent molecular weight and polydispersity .
- ICP-OES : Quantifies Gd(III) content (e.g., 0.8–1.2 mmol Gd/g polymer) .
- Hydrodynamic size analysis : Dynamic light scattering (DLS) or SEC-MALS to assess aggregation states .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?
- Methodological Answer :
- Standardize reagents : Use freshly distilled DIPEA and anhydrous DMF to minimize side reactions .
- Quality control : Batch validation via ¹³C NMR (e.g., Boc carbonyl signal at ~155 ppm) and HPLC purity (>95%) .
- Documentation : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed synthetic protocols and characterization data in supplementary materials .
Data Reporting & Compliance
Q. What are the minimum spectral data requirements for publishing new this compound derivatives?
- Methodological Answer : For novel compounds, provide:
- ¹H/¹³C NMR : Full assignment of peaks, including Boc (δ 1.4 ppm, singlet) and Z-group (δ 5.1 ppm, CH₂) signals .
- HRMS : m/z with <5 ppm error .
- IR : Key functional groups (e.g., C=O at ~1700 cm⁻¹ for esters) .
- Elemental analysis : C, H, N within ±0.4% of theoretical values .
Conflict of Interest & Reproducibility
Q. How can non-commercial researchers validate results from industry-supplied this compound batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
